BG47

Epigenetics HDAC inhibitor Isoform selectivity

BG47 (CAS 1628784-54-2) is a prototypical azobenzene-based photochromic inhibitor belonging to the Chemo-Optical Modulation of Epigenetically regulated Transcription (COMET) probe class. Engineered as a formal hybrid of the fast-relaxing photoswitch DABCYL and the ortho-amino anilide (OAA) HDAC inhibitor scaffold exemplified by Merck Compound-60 (C60), BG47 enables high-resolution, optical control of histone deacetylase 1 and 2 (HDAC1/2) activity using visible light.

Molecular Formula C25H22N4O2S
Molecular Weight 442.53
CAS No. 1628784-54-2
Cat. No. B606054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBG47
CAS1628784-54-2
SynonymsBG47;  BG-47;  BG 47; 
Molecular FormulaC25H22N4O2S
Molecular Weight442.53
Structural Identifiers
SMILESO=C(NC1=CC(C2=CC=CS2)=CC=C1O)C3=CC=C(/N=N/C4=CC=C(N(C)C)C=C4)C=C3
InChIInChI=1S/C25H22N4O2S/c1-29(2)21-12-10-20(11-13-21)28-27-19-8-5-17(6-9-19)25(31)26-22-16-18(7-14-23(22)30)24-4-3-15-32-24/h3-16,30H,1-2H3,(H,26,31)/b28-27+
InChIKeyPNYUFPRPRATUNE-BYYHNAKLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BG47: A Selective, Light-Controlled Optoepigenetic Probe for HDAC1 and HDAC2


BG47 (CAS 1628784-54-2) is a prototypical azobenzene-based photochromic inhibitor belonging to the Chemo-Optical Modulation of Epigenetically regulated Transcription (COMET) probe class. Engineered as a formal hybrid of the fast-relaxing photoswitch DABCYL and the ortho-amino anilide (OAA) HDAC inhibitor scaffold exemplified by Merck Compound-60 (C60), BG47 enables high-resolution, optical control of histone deacetylase 1 and 2 (HDAC1/2) activity using visible light [1]. Upon illumination with blue light (470 nm), BG46 undergoes a trans-to-cis photoisomerization, engaging and competitively inhibiting its target enzymes, thereby increasing histone H3K9 acetylation [1]. This mechanism provides an unmatched, reagent-based spatiotemporal control paradigm without requiring genetic engineering, distinguishing it from conventional, light-independent HDAC inhibitors [1].

Why Pan-HDAC Inhibitors and Other Probes Cannot Substitute for BG47's Optoepigenetic Precision


Generic substitution with standard HDAC inhibitors (e.g., vorinostat/SAHA, CI-994/Tacedinaline, or Entinostat/MS-275) fails when experimental or therapeutic goals demand spatially restricted, temporally controlled, and isoform-specific epigenetic modulation [1]. Unlike BG47, these conventional agents lack a light-controlled activation switch, leading to systemic, constitutive inhibition and confounding genomic effects from secondary targets [1]. While other HDAC1/2-preferring inhibitors like Merck C60 offer similar selectivity profiles, they cannot be optically gated, resulting in poor spatial resolution and precluding regional epigenome manipulation. Even within the COMET series, substituting BG47 with BG14 (a broader Class I HDAC inhibitor that also potently targets HDAC3) would alter the biological response and introduce HDAC3-mediated off-target effects, highlighting the critical need for BG47’s specific pharmacophore and photochromic properties [1].

Quantitative Head-to-Head Evidence: Defining the Selection Edge of BG47


Isoform Selectivity Profile: BG47 is an HDAC1/2-Selective Probe, in Contrast to the Broader Class I Profile of BG14

In a biochemical assay measuring the deacetylation of a synthetic acetyl-lysine tripeptide substrate based on histone H4 Lysine 12, BG47 (and its close analog BG48) exhibited light-dependent inhibition of HDAC1 and HDAC2 but showed no detectable inhibition of HDAC3 in either the presence or absence of 470 nm blue light. By contrast, the COMET probe BG14 potently inhibited HDAC3 in a light-dependent fashion under identical conditions. This discrimination demonstrates BG47's refined selectivity for HDAC1/2 over HDAC3. The reference HDAC inhibitors CI-994 and MS-275, which lack both selectivity and photochromic control, served as baseline comparators and showed no light-dependent differential activity [1].

Epigenetics HDAC inhibitor Isoform selectivity

Light-Dependent Functional Control: BG47 Enables Optical Gating of HDAC Activity, Unlike Conventional Light-Independent Inhibitors

The defining mechanistic advantage of BG47 is its light-dependent activation. In a homogenous fluorogenic HDAC assay, BG47 inhibited recombinant HDAC1 enzymatic activity only upon exposure to 470 nm blue light (17 mW/cm²). No inhibition was observed in the absence of light. In stark contrast, the conventional HDAC inhibitors CI-994 (Tacedinaline) and MS-275 (Entinostat) inhibited HDAC1 constitutively, showing no differential activity between light and dark conditions. This optical control was further demonstrated in cellular assays: treatment of MCF-7 cells with BG47 (25 µM) followed by 16-hour exposure to 470 nm light induced a significant increase in H3K9 acetylation, while treatment in the dark produced no detectable response, confirming that biological activity is strictly light-on [1].

Optoepigenetics Photopharmacology HDAC inhibitor

Target Residence Time and Reversibility: BG47 Exhibits Fast, Light-Gated Dissociation Kinetics Ideal for Temporal Control

To quantify the temporal precision of its optical control, the target residence time of BG47 on HDAC1 was interrogated. HDAC1 was incubated with a subsaturating concentration of BG47 (520 nM) and exposed to continuous blue light (470 nm, 17 mW/cm²) for 1 hour to generate the active cis-isomer. Upon cessation of illumination, enzyme activity recovered, demonstrating the dissociation of the inhibitor and reversion to the inactive trans state. This recovery occurred in a time-dependent fashion, consistent with the fast thermal relaxation half-lives expected for azobenzene-based photoswitches. The estimated diffusion distance of an activated inhibitor in solution (0.1–0.3 µm) at 10× its thermal half-life is well-below subcellular dimensions, ensuring that the biological activity of BG47 is spatially confined with high precision [1].

HDAC inhibitor Residence time Photopharmacology

Ideal Procurement and Application Scenarios for BG47 in Drug Discovery and Biological Research


Spatially Exact Dissection of HDAC1/2 vs. HDAC3 Biology in Neuronal Cell Models

When investigating the differential roles of Class I HDAC isoforms in neuroplasticity or neurodegeneration, BG47 is the superior choice over either BG14 (which co-inhibits HDAC3) or pan-HDAC inhibitors (which lack selectivity). By illuminating defined subcellular regions such as individual dendrites or synaptic compartments with a 470 nm LED, researchers can selectively inhibit HDAC1/2 in a spatially restricted manner while leaving the surrounding cellular machinery untouched. This approach circumvents the transcriptome-wide noise generated by HDAC3 modulation and enables rigorous control for off-target pharmacological effects [1].

High-Throughput Screening (HTS) for Optical Epigenetic Modulators Using a Unified Chemical Entity

BG47 enables an innovative HTS paradigm where the same molecular entity serves as both an active inhibitor (under illumination) and an inert negative control (in the dark). This eliminates the need for structurally distinct 'inactive' control compounds that often introduce confounding variables due to differences in cell permeability, metabolism, or secondary pharmacology. Cells in a 96-well plate can be treated with a single concentration of BG47 while specific wells are illuminated using a programmable Arduino-controlled LED array, enabling direct, paired statistical analysis of light-dependent gene expression changes—for example, via the L1000 profiling method [1].

Regional Tumor Epigenome Manipulation in 3D Spheroid or Organoid Cancer Models

To assess the functional consequences of restricting HDAC1/2 inhibition to the hypoxic core versus the proliferative edge of a tumor spheroid, BG47 offers an unmatched tool. By focusing the activation light source on a distinct region of the 3D structure, researchers can mimic spatially confined epigenetic therapy within a complex tissue architecture. Conventional inhibitors like SAHA or MS-275 cannot achieve this graded, regional control, as they diffuse globally and inhibit their targets uniformly throughout the model. BG47's fast-relaxing cis-isomer ensures that activated inhibitor does not diffuse far from the illuminated zone, preserving the spatial patterning [1].

Temporal Pulse-Chase Epigenetic Experiments in Stem Cell Differentiation Protocols

BG47 is the ideal tool for studies requiring a transient, fixed-duration 'pulse' of HDAC1/2 inhibition at specific stages of differentiation. By applying a defined 470 nm light pulse (e.g., 2-4 hours) and then switching off the light, the rapid thermal relaxation of the cis-isomer back to the inactive trans state terminates the pharmacological activity with a temporal precision unattainable with slowly reversible benzamide inhibitors. This allows researchers to map the critical epigenetic windows during lineage commitment without prolonged drug washout procedures that introduce cellular stress and experimental variability [1].

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